6-Acetyl-4-iodopyridine-2-carboxylic acid
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Overview
Description
6-Acetyl-4-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6INO3 and a molecular weight of 291.04 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both iodine and acetyl functional groups
Preparation Methods
The synthesis of 6-Acetyl-4-iodopyridine-2-carboxylic acid typically involves the iodination of pyridine derivatives followed by acetylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyridine ring. The acetyl group can then be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
6-Acetyl-4-iodopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
6-Acetyl-4-iodopyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications includes its use as a building block for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-iodopyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the iodine atom and acetyl group allows for interactions with various molecular targets, including hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
6-Acetyl-4-iodopyridine-2-carboxylic acid can be compared with other pyridine derivatives such as:
4-Iodo-pyridine-2-carboxylic acid: Similar in structure but lacks the acetyl group, which may affect its reactivity and applications.
6-Iodo-pyridine-2-carboxylic acid methyl ester:
4-Methoxy-pyridine-2-carboxylic acid: Contains a methoxy group instead of iodine, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H6INO3 |
---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
6-acetyl-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6INO3/c1-4(11)6-2-5(9)3-7(10-6)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
MRRYZIZNMVUDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)I)C(=O)O |
Origin of Product |
United States |
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